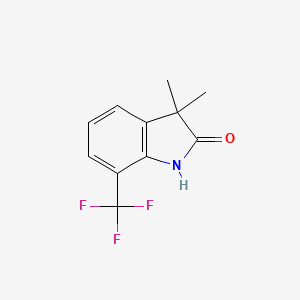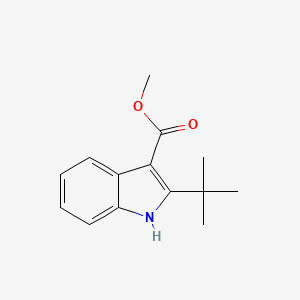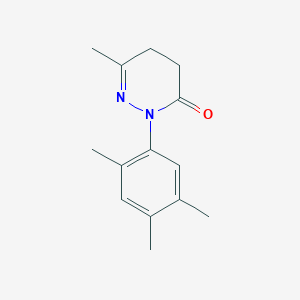
6-Methyl-2-(2,4,5-trimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(2,4,5-trimethylphenyl)-4,5-dihydropyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with methyl and trimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2,4,5-trimethylphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
6-Methyl-2-(2,4,5-trimethylphenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.
科学的研究の応用
6-Methyl-2-(2,4,5-trimethylphenyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 6-Methyl-2-(2,4,5-trimethylphenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylphenol: A related compound with similar structural features but different functional groups.
2,4,5-Trimethylphenylhydrazine: Another compound with a similar aromatic ring structure but different substituents.
Uniqueness
6-Methyl-2-(2,4,5-trimethylphenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of a pyridazinone ring with methyl and trimethylphenyl groups
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
6-methyl-2-(2,4,5-trimethylphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C14H18N2O/c1-9-7-11(3)13(8-10(9)2)16-14(17)6-5-12(4)15-16/h7-8H,5-6H2,1-4H3 |
InChIキー |
CCWZLTJRIQZQPL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)CC1)C2=C(C=C(C(=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


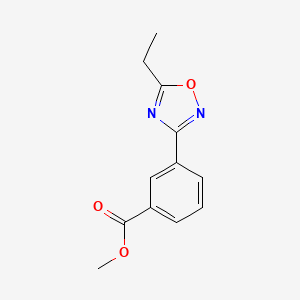
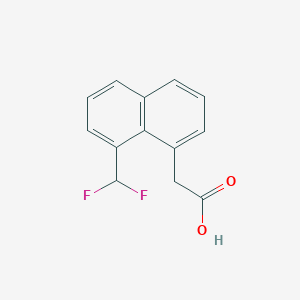
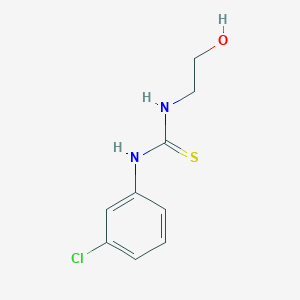
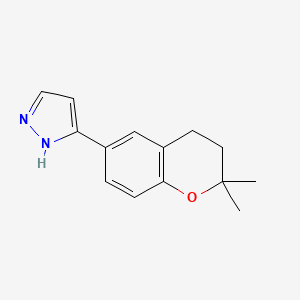
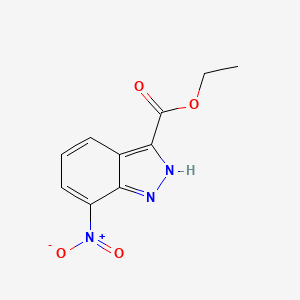
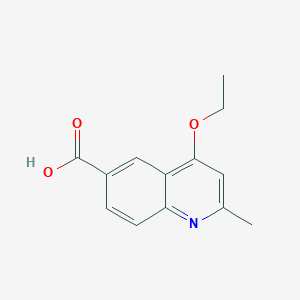




![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
